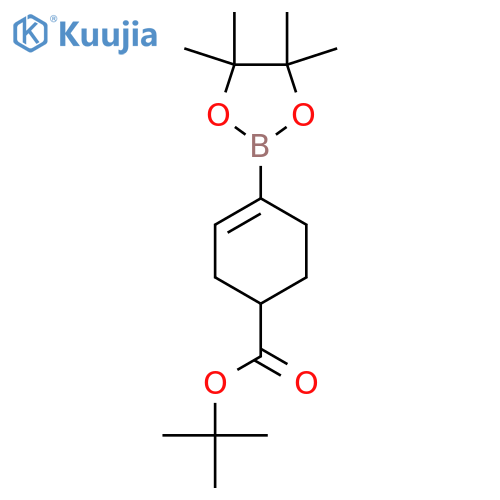Cas no 1562375-30-7 (Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate)

1562375-30-7 structure
商品名:Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
CAS番号:1562375-30-7
MF:C17H29BO4
メガワット:308.220765829086
MDL:MFCD28388384
CID:4701962
PubChem ID:21069292
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclo hex-3-enecarboxylate
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
- tert-Butyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
- DB-126053
- MFCD28388384
- t-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
- 1-(tert-Butoxycarbonyl)cyclohex-3-ene-4-boronic Acid Pinacol Ester
- starbld0017841
- C91493
- MALODUHOUIPLQR-UHFFFAOYSA-N
- PS-16619
- 1562375-30-7
- SCHEMBL3304371
- Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
-
- MDL: MFCD28388384
- インチ: 1S/C17H29BO4/c1-15(2,3)20-14(19)12-8-10-13(11-9-12)18-21-16(4,5)17(6,7)22-18/h10,12H,8-9,11H2,1-7H3
- InChIKey: MALODUHOUIPLQR-UHFFFAOYSA-N
- ほほえんだ: O1B(C2=CCC(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 308.2158896g/mol
- どういたいしつりょう: 308.2158896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D661674-1g |
tert-Butyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate |
1562375-30-7 | 95% | 1g |
$795 | 2024-05-24 | |
| Aaron | AR020KDD-1g |
tert-Butyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate |
1562375-30-7 | 97% | 1g |
$441.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1231967-1g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
1562375-30-7 | 97% | 1g |
$865 | 2025-02-19 | |
| Aaron | AR020KDD-250mg |
tert-Butyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate |
1562375-30-7 | 97% | 250mg |
$170.00 | 2025-02-13 | |
| eNovation Chemicals LLC | D661674-1g |
tert-Butyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate |
1562375-30-7 | 95% | 1g |
$795 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1231967-1g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
1562375-30-7 | 97% | 1g |
$865 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1231967-5g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
1562375-30-7 | 97% | 5g |
$3215 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1231967-100mg |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
1562375-30-7 | 97% | 100mg |
$155 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1231967-250mg |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
1562375-30-7 | 97% | 250mg |
$300 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1231967-500mg |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
1562375-30-7 | 97% | 500mg |
$510 | 2025-02-19 |
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
1562375-30-7 (Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate) 関連製品
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1562375-30-7)Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

清らかである:99%/99%
はかる:250mg/1g
価格 ($):266/713